molecular formula C12H23NO5 B1288831 (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid CAS No. 73397-25-8

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid

Cat. No.: B1288831
CAS No.: 73397-25-8
M. Wt: 261.31 g/mol
InChI Key: DJZCWTDKDFJARG-BDAKNGLRSA-N
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Description

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is often used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors in biological systems. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid: This compound lacks the Boc protecting group and is more reactive.

    (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-oxo-5-methylhexanoic acid: This compound features a carbonyl group in place of the hydroxyl group.

Uniqueness

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid is unique due to the presence of both a Boc-protected amino group and a hydroxyl group, which confer distinct reactivity and versatility in synthetic applications. The Boc group provides stability and ease of handling, while the hydroxyl group offers additional functionalization opportunities .

Properties

IUPAC Name

(2S,3R)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZCWTDKDFJARG-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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